molecular formula C15H18N6O2 B4326796 4,6-dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine

4,6-dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B4326796
M. Wt: 314.34 g/mol
InChI Key: YWTMOPNEASXLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrimidine derivatives and has been studied extensively for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine involves the inhibition of specific enzymes or receptors, which are involved in various physiological and biochemical processes. For example, the compound has been reported to inhibit PDE5, which leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscles in the blood vessels and corpus cavernosum of the penis.
Biochemical and physiological effects:
The biochemical and physiological effects of 4,6-dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine are diverse and depend on the specific target enzyme or receptor. Inhibition of PDE5 leads to vasodilation and increased blood flow, which is beneficial in the treatment of erectile dysfunction. The compound has also been reported to exhibit anti-inflammatory and anti-tumor properties, which may have potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 4,6-dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine in lab experiments include its high potency and specificity towards specific enzymes or receptors. The compound can be easily synthesized using standard laboratory techniques and is readily available from commercial sources. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research involving 4,6-dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine. One potential direction is the development of new analogs with improved potency and selectivity towards specific enzymes or receptors. Another direction is the exploration of the compound's potential applications in other fields, such as neurology and immunology. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.

Scientific Research Applications

4,6-dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been reported to exhibit potent inhibitory activity against several important enzymes, including phosphodiesterase 5 (PDE5), which is involved in the regulation of blood pressure and erectile function.

properties

IUPAC Name

4,6-dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-11-9-12(2)18-15(17-11)20-7-5-19(6-8-20)14-4-3-13(10-16-14)21(22)23/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTMOPNEASXLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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